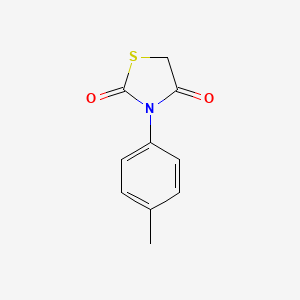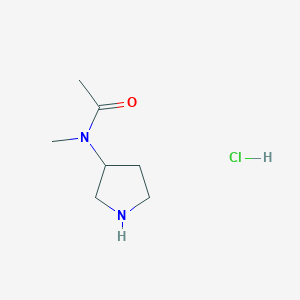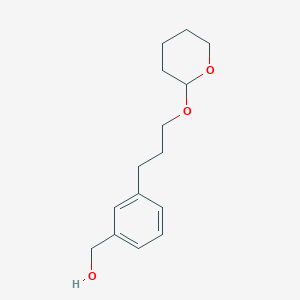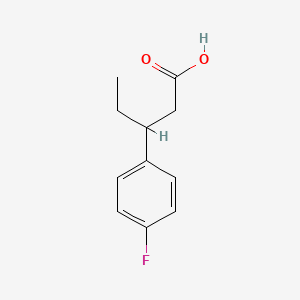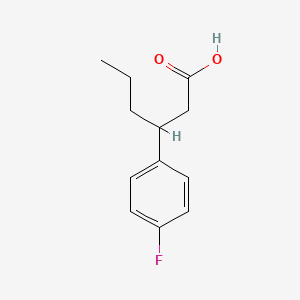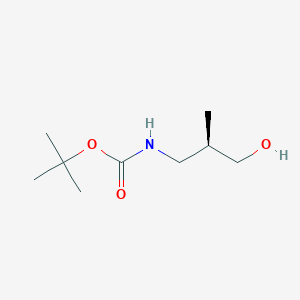
(2R)-3-(叔丁氧羰基氨基)-2-甲基丙醇
描述
(2R)-3-(t-Butoxycarbonylamino)-2-methylpropanol is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-3-(t-Butoxycarbonylamino)-2-methylpropanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-3-(t-Butoxycarbonylamino)-2-methylpropanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
不对称合成
- (2R)-3-(叔丁氧羰基氨基)-2-甲基丙醇相关的化合物已用于不对称合成,例如以高立体选择性合成非天然氨基酸衍生物。这对于药物和生物活性分子的开发至关重要 (Yang 等,2015 年)。
催化
- 铑配合物催化的烃羰基化反应的研究,导致了 2-甲基丙醇等产物的产生,展示了催化剂在工业化学合成中的重要性。这些发现与理解反应机制和优化工业过程相关 (Simpson 等,1993 年)。
材料科学
- 使用溶剂极性敏感保护基团研究氨基官能化 (甲基) 丙烯酸聚合物,突出了具有特定性能的新材料的开发。这些材料在涂料、粘合剂和各种行业的官能组分中具有应用 (Ritter 等,2016 年)。
环境化学
- 对某些烃类对流层的降解的研究,涉及大气化学和环境影响研究。了解这些过程对于评估有机化合物的环境归宿至关重要 (Carrasco 等,2006 年)。
分析化学
- 离子阱质谱在分析某些羰基的大气和分析化学中的应用展示了先进分析技术在理解化学过程和环境现象中的重要性 (Spaulding 等,2002 年)。
作用机制
Target of Action
It’s structurally related to 3-hydroxy-2-methyl-butanoic acid (hmba), which is involved in the catabolism of isoleucine .
Mode of Action
Compounds with similar structures are often involved in processes like beta-oxidation of fatty acids and ketogenesis .
Biochemical Pathways
The compound is likely involved in the isoleucine catabolism pathway, as well as presumably beta-oxidation of fatty acids and ketogenesis . These pathways are crucial for energy production and regulation of metabolic processes in the body.
Pharmacokinetics
The compound’s structural similarity to hmba suggests it may share similar pharmacokinetic properties .
Result of Action
Its structural similarity to hmba suggests it may have a role in energy production and metabolic regulation .
属性
IUPAC Name |
tert-butyl N-[(2R)-3-hydroxy-2-methylpropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXTHWMUZLOHK-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
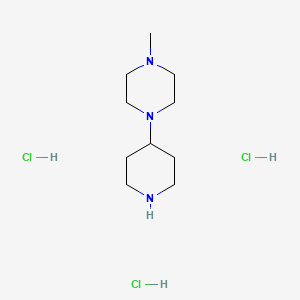
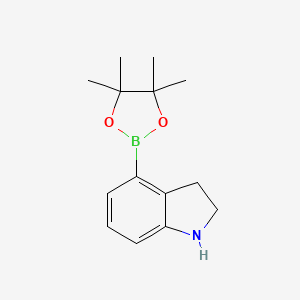

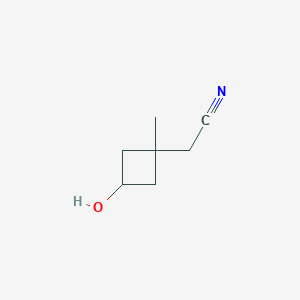
![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B3107780.png)


